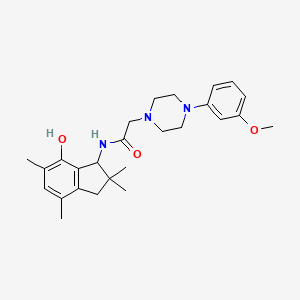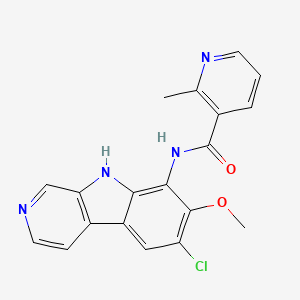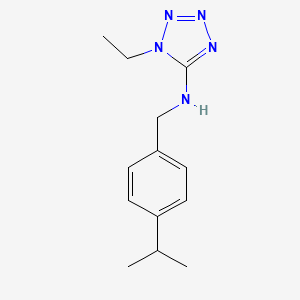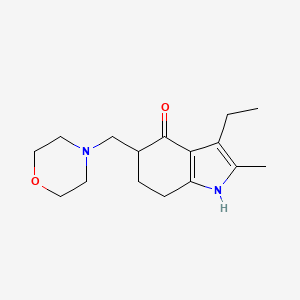
Molindone
Vue d'ensemble
Description
La molindone est un dérivé de l'indole principalement utilisé comme médicament antipsychotique. Elle est efficace dans le traitement de la schizophrénie et d'autres psychoses en bloquant les effets de la dopamine dans le cerveau, ce qui entraîne une diminution des symptômes de la psychose . La this compound est connue pour son profil pharmacologique unique, qui comprend une affinité plus faible pour les récepteurs de la dopamine par rapport aux autres agents antipsychotiques .
Applications De Recherche Scientifique
Molindone has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of indole derivatives and their chemical properties.
Biology: It is used to study the effects of dopamine receptor antagonists on cellular processes.
Medicine: this compound is primarily used in the treatment of schizophrenia and other psychotic disorders.
Safety and Hazards
Mécanisme D'action
Target of Action
Molindone primarily targets dopaminergic D2 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in regulating mood, reward, and behavior. This compound has a much lower affinity for D2 receptors than most antipsychotic agents . It also has a relatively low affinity for D1 receptors and only low to moderate affinity for cholinergic and alpha-adrenergic receptors .
Mode of Action
This compound acts by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . This antagonistic action on the D2 receptors leads to a reduction in the overactivity of dopamine, which is often associated with psychotic disorders.
Biochemical Pathways
It is known that the drug’s action on the dopaminergic system can lead to a reduction of spontaneous locomotion and aggressiveness, suppression of a conditioned response, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak serum concentrations reached within approximately 1.5 hours . It is extensively metabolized in the liver . The drug is excreted in urine and feces, with less than 2% to 3% of unmetabolized this compound . The elimination half-life of this compound is about 1.5 hours . The duration of action is between 24 to 36 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of dopamine activity in the brain . This results in diminished symptoms of psychosis, such as hallucinations, delusions, and disordered thinking . In laboratory animals, this compound has been shown to reduce spontaneous locomotion and aggressiveness, suppress conditioned responses, and antagonize the effects of amphetamines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that individual factors, such as the patient’s overall health, liver function, and presence of other medications, can impact the effectiveness and side effects of this compound .
Analyse Biochimique
Biochemical Properties
Molindone interacts with various biomolecules, predominantly dopamine receptors in the brain. It has a much lower affinity for D2 receptors than most antipsychotic agents and a relatively low affinity for D1 receptors . It also exhibits low to moderate affinity for cholinergic and alpha-adrenergic receptors .
Cellular Effects
This compound’s primary cellular effect is the reduction of dopamine activity in the brain, leading to diminished symptoms of psychosis . It achieves this by antagonizing dopamine (D2) receptor sites in the reticular limbic systems in the brain . This action on dopamine receptors can lead to side effects such as drowsiness, fast heart rate, restlessness, blurred vision, and dry mouth .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully established. Based on electroencephalogram (EEG) studies, it is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that this compound causes less dopamine receptor supersensitivity than other neuroleptics . This suggests that this compound may have a lower potential for eliciting disorders like tardive dyskinesia .
Dosage Effects in Animal Models
In animal models, a high dose of this compound (20 mg/kg) elicited a small but significant increase in behavioral sensitivity . This increase was significantly less than that produced by 1 mg/kg of haloperidol .
Transport and Distribution
It is known that this compound is rapidly absorbed when taken orally .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that this compound primarily localizes to dopamine receptors in the brain, particularly in the reticular limbic systems .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La molindone peut être synthétisée par une série de réactions chimiques. Une méthode courante implique la condensation de l'oximinocétone avec la cyclohexane-1,3-dione en présence de zinc et d'acide acétique. Cette réaction conduit à la formation d'un dérivé indole partiellement réduit. La réaction de Mannich de cet intermédiaire avec le formaldéhyde et la morpholine donne la this compound .
Méthodes de production industrielle : La production industrielle de la this compound implique l'optimisation de la voie de synthèse pour obtenir des rendements et une pureté élevés. Le processus comprend généralement l'utilisation de solvants polaires tels que l'acétonitrile, l'acétate d'éthyle et le diméthylsulfoxyde pour faciliter les réactions. Le produit final est souvent converti en sa forme de sel chlorhydrate pour améliorer sa solubilité et sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : La molindone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier la structure du cycle indole.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle indole.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la this compound, qui peuvent avoir des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : La this compound est utilisée comme composé de référence dans l'étude des dérivés de l'indole et de leurs propriétés chimiques.
Biologie : Elle est utilisée pour étudier les effets des antagonistes des récepteurs de la dopamine sur les processus cellulaires.
Médecine : La this compound est principalement utilisée dans le traitement de la schizophrénie et d'autres troubles psychotiques.
Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour le développement de médicaments antipsychotiques.
5. Mécanisme d'action
Le mécanisme d'action exact de la this compound n'est pas entièrement établi. On pense qu'elle agit en occupant et en antagonisant les sites récepteurs de la dopamine (D2) dans les systèmes limbiques réticulaires du cerveau, ce qui diminue l'activité de la dopamine . Cette action entraîne une réduction des symptômes psychotiques. La this compound a également une affinité relativement faible pour les récepteurs D1 et une affinité modérée pour les récepteurs cholinergiques et alpha-adrénergiques .
Composés similaires :
Clozapine : Un antipsychotique atypique ayant un profil pharmacologique similaire mais une affinité plus élevée pour les récepteurs de la dopamine.
Halopéridol : Un antipsychotique typique ayant une affinité plus élevée pour les récepteurs de la dopamine et un profil d'effets secondaires différent.
Rispéridone : Un autre antipsychotique atypique avec un profil de liaison aux récepteurs plus large.
Unicité de la this compound : La this compound est unique en raison de sa faible affinité pour les récepteurs de la dopamine par rapport aux autres agents antipsychotiques. Cette caractéristique peut contribuer à son profil distinct d'effets secondaires, qui comprend un risque plus faible de prise de poids et de troubles métaboliques .
Comparaison Avec Des Composés Similaires
Clozapine: An atypical antipsychotic with a similar pharmacological profile but higher affinity for dopamine receptors.
Haloperidol: A typical antipsychotic with a higher affinity for dopamine receptors and a different side effect profile.
Risperidone: Another atypical antipsychotic with a broader receptor binding profile.
Uniqueness of Molindone: this compound is unique in its lower affinity for dopamine receptors compared to other antipsychotic agents. This characteristic may contribute to its distinct side effect profile, which includes a lower risk of weight gain and metabolic disturbances .
Propriétés
IUPAC Name |
3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWJLBORRMFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15622-65-8 (mono-hydrochloride) | |
| Record name | Molindone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023332 | |
| Record name | Molindone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Molindone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE CRYSTALLINE POWDER; FREELY SOL IN WATER & ALCOHOL /HYDROCHLORIDE/, 4.74e-01 g/L | |
| Record name | MOLINDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Molindone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism has not been established, however, based on electroencephalogram (EEG) studies, molindone is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. Decreased dopamine activity results in decreased physiological effects normally induced by excessive dopamine stimulation, such as those typically seen in manifestations of psychotic disorders., INFORMATION IS INADEQUATE TO DETERMINE SPECIFIC ACTIONS OF MOLINDONE..., THIS ANTIPSYCHOTIC AGENT IS A DIHYDROINDOLONE DERIV. IT IS NOT CHEM RELATED TO PHENOTHIAZINES, BUTYROPHENONES OR THIOXANTHENES, BUT PHARMACOLOGIC ACTIONS ARE SIMILAR TO THOSE OF PIPERAZINE PHENOTHIAZINES. | |
| Record name | Molindone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MOLINDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
7416-34-4 | |
| Record name | (±)-Molindone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7416-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molindone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molindone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Molindone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molindone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLINDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3Y3QMF8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MOLINDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Molindone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-181 °C, 180.5 °C | |
| Record name | Molindone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MOLINDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Molindone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
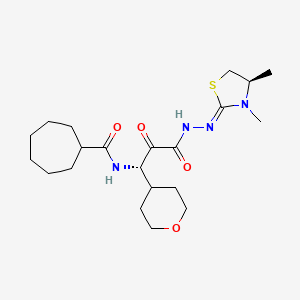


![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1677324.png)

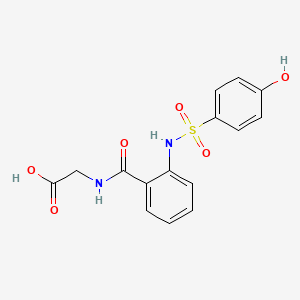
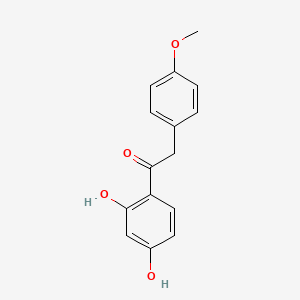

![[(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1677331.png)
![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B1677332.png)

